molecular formula C11H10ClNO B1610038 4-Chloro-5-methoxy-2-methyl-quinoline CAS No. 59611-54-0

4-Chloro-5-methoxy-2-methyl-quinoline

Cat. No. B1610038
CAS RN: 59611-54-0
M. Wt: 207.65 g/mol
InChI Key: PDYODCSNXOVWCS-UHFFFAOYSA-N
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Description

“4-Chloro-5-methoxy-2-methyl-quinoline” is a chemical compound that belongs to the quinoline family1. Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds2. They are widely recognized as 1-aza-naphthalene or benzo [b]pyridine2.



Synthesis Analysis

Quinolines can be synthesized using several traditional techniques reported in the literature. Examples of old synthetic methods include Pfitzinger, Gould–Jacob, Friedlander, Skraup, Doebner–von Miller, and Conrad–Limpach2. However, these methods often require expensive and demanding conditions, such as high temperature and the use of non-biodegradable chemical compounds2. Therefore, scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment2.



Molecular Structure Analysis

The molecular structure of “4-Chloro-5-methoxy-2-methyl-quinoline” consists of a quinoline core with a chlorine atom at the 4th position, a methoxy group at the 5th position, and a methyl group at the 2nd position3.



Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts2. Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes2.



Physical And Chemical Properties Analysis

“4-Chloro-5-methoxy-2-methyl-quinoline” is a white solid with a molecular weight of 207.663. Its IUPAC name is 4-chloro-5-methoxy-2-methylquinoline3.


Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis of Aluminum and Zinc Complexes: A study by Barberis & Mikroyannidis (2006) found that 4-methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to produce aluminum and zinc complexes. These complexes showed improved thermal stability and processability, emitting blue-green light in solutions.

Biochemical Applications

  • Antituberculosis Agents: A study by Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing significant antituberculosis activity. The presence of a chloro, methyl, or methoxy group was found to reduce the MIC and IC(50) values.
  • Inhibition of Src Kinase Activity: Research by Boschelli et al. (2003) indicated that 4-(2,4-Dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase activity in cellular environments.

Chemical Analysis and Synthesis

  • Spectrophotometric Studies of Chloroquine Interaction: A study by Cohen & Yielding (1965) explored the interaction of chloroquine, a 4-aminoquinoline, with deoxyribonucleic acid (DNA), suggesting its potential use in studying DNA-dependent cellular processes.
  • Synthesis of Substituted Quinolines: Khodair et al. (1999) synthesized various quinoline derivatives, including 4-chloro-2-methyl-3-nitroquinolines, for potential applications in chemotherapy.

Environmental and Material Applications

  • Reduction of Nitroarenes and Azaaromatic Compounds: Research by Watanabe et al. (1984) demonstrated the use of ruthenium-catalyzed reduction in converting various nitroarenes, including chloro and methoxy substituents, into aminoarenes and hydrogenated heterocyclic compounds.
  • Optical Properties in Material Sciences: The synthesis of aluminum and zinc quinolates with modified optical properties, as detailed in the study by Barberis & Mikroyannidis (2006), indicates potential applications in material sciences, particularly in the development of light-emitting compounds.

Safety And Hazards

The safety and hazards of “4-Chloro-5-methoxy-2-methyl-quinoline” are not fully known. However, it’s always important to handle chemical compounds with care and follow safety guidelines.


properties

IUPAC Name

4-chloro-5-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYODCSNXOVWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445028
Record name 4-chloro-5-methoxy-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2-methyl-quinoline

CAS RN

59611-54-0
Record name 4-chloro-5-methoxy-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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